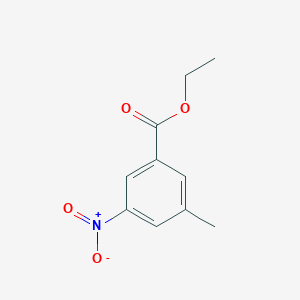
5,8-Dichloronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloronaphthalen-2-ol is an organic compound with the molecular formula C10H6Cl2O It is a chlorinated derivative of naphthalen-2-ol, featuring two chlorine atoms at the 5th and 8th positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloronaphthalen-2-ol typically involves the chlorination of naphthalen-2-ol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The naphthalene is first converted to naphthalen-2-ol through a hydroxylation reaction. Subsequently, the naphthalen-2-ol undergoes chlorination using chlorine gas in the presence of a suitable catalyst to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dichloronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-2-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Depending on the oxidizing agent and conditions, products such as 5,8-dichloronaphthalen-2-one or 5,8-dichloronaphthalene-2-carboxylic acid can be formed.
Reduction: The major product is naphthalen-2-ol.
Substitution: Products vary based on the nucleophile used, resulting in compounds like 5,8-dimethoxynaphthalen-2-ol.
Wissenschaftliche Forschungsanwendungen
5,8-Dichloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated aromatic compounds and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-Dichloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-ol: The parent compound without chlorine atoms.
5-Chloronaphthalen-2-ol: A mono-chlorinated derivative.
8-Chloronaphthalen-2-ol: Another mono-chlorinated derivative.
Uniqueness
5,8-Dichloronaphthalen-2-ol is unique due to the presence of two chlorine atoms at specific positions on the naphthalene ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from its mono-chlorinated counterparts and the parent naphthalen-2-ol.
Eigenschaften
Molekularformel |
C10H6Cl2O |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
5,8-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H |
InChI-Schlüssel |
ACNOLCYSQPFXFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)


![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)


![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
